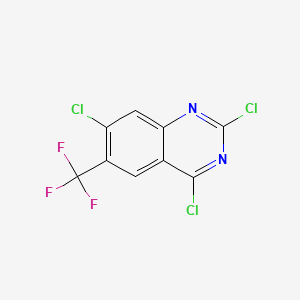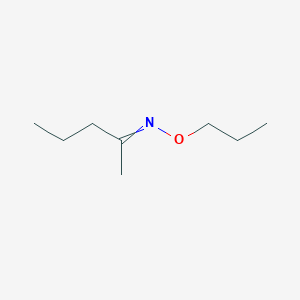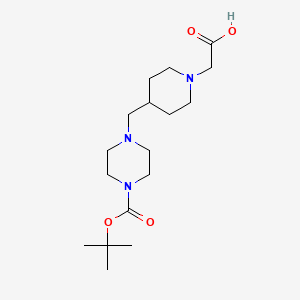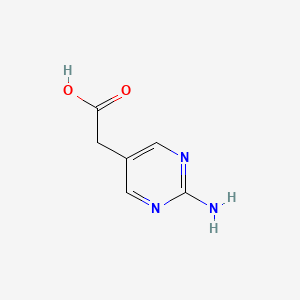
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₈H₂₇NO₅S and a molecular weight of 369.48 g/mol . It is a piperidine derivative, often used in organic synthesis and pharmaceutical research. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment and reactors to ensure efficient production. The purity and yield are optimized through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine.
Oxidation Reactions: Oxidation can convert the piperidine ring to a piperidone derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in solvents like DMF or DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new piperidine derivatives with different functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of piperidone derivatives.
Scientific Research Applications
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The piperidine ring provides structural stability and can interact with various molecular targets, depending on the functional groups introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate is unique due to its tosyl group, which makes it a versatile intermediate for various substitution reactions. This property distinguishes it from other similar compounds that may lack such a reactive functional group.
Properties
Molecular Formula |
C21H33NO5S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
tert-butyl 4-[4-(4-methylphenyl)sulfonyloxybutyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33NO5S/c1-17-8-10-19(11-9-17)28(24,25)26-16-6-5-7-18-12-14-22(15-13-18)20(23)27-21(2,3)4/h8-11,18H,5-7,12-16H2,1-4H3 |
InChI Key |
DNIMMWCLTAWGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




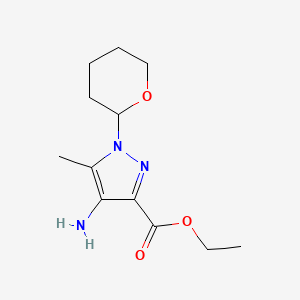
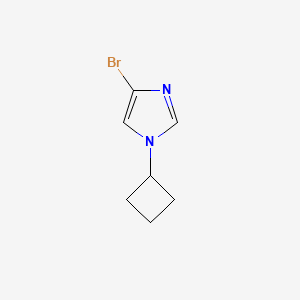
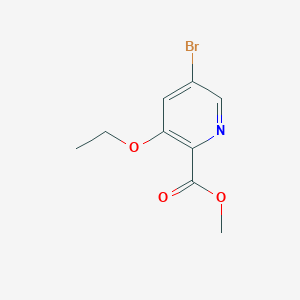
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
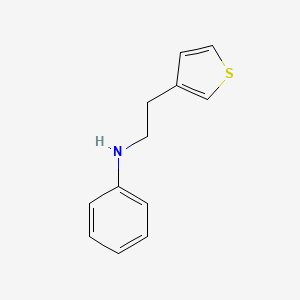
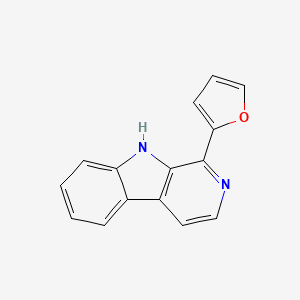

![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
